3-(Heptafluoroisopropoxy)propyltriethoxysilane

Overview

Description

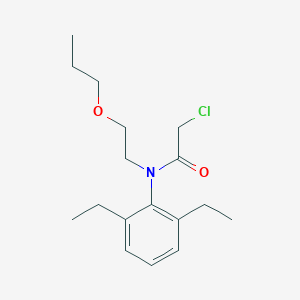

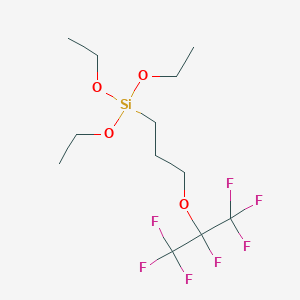

3-(Heptafluoroisopropoxy)propyltriethoxysilane is a fluorinated silane compound . It is a clear liquid with an optimum concentration range of 1 to 5% . It is soluble in various solvents and serves as an additive in lubricants and other silicone products . The molecule is characterized by a central silicon atom surrounded by three ethoxy groups at the corners and a heptafluoro-2-propanyl group at the center .

Molecular Structure Analysis

The molecular formula of 3-(Heptafluoroisopropoxy)propyltriethoxysilane is C12H21F7O4Si . Its molecular weight is 390.37 g/mol . The molecule is characterized by a central silicon atom surrounded by three ethoxy groups at the corners and a heptafluoro-2-propanyl group at the center .

Chemical Reactions Analysis

3-(Heptafluoroisopropoxy)propyltriethoxysilane is highly reactive due to its electron-rich nature . It serves as a catalyst in diverse chemical reactions, facilitating the formation of polymers, coatings, and other materials by effectively breaking down reactant bonds .

Physical And Chemical Properties Analysis

3-(Heptafluoroisopropoxy)propyltriethoxysilane has a molecular weight of 390.37 g/mol . It has 0 hydrogen bond donor count, 11 hydrogen bond acceptor count, and 11 rotatable bond count . Its exact mass and monoisotopic mass are 390.10973282 g/mol . It has a topological polar surface area of 36.9 Ų . It has 24 heavy atom count and a complexity of 331 .

Scientific Research Applications

1. Nucleophilic and Radical Heptafluoroisopropoxylation

The heptafluoroisopropyl group, a derivative of which is 3-(Heptafluoroisopropoxy)propyltriethoxysilane, has notable applications in pharmaceuticals and agrichemicals. A 2021 study by Qing, Tong, and Xu discussed the synthesis of biologically interesting compounds via efficient heptafluoroisopropoxylation reactions. This process is significant for modifying various substrates, including alkyl halides, alcohols, alkenes, and (hetero)arenes, with potential applications in late-stage modifications of pharmaceuticals and agrochemicals (Qing, Tong, & Xu, 2021).

2. Tribological Properties in Fluorosilane Surface-Modified Nanoparticles

In 2014, Hou et al. explored the use of 3-(Heptafluoroisopropoxy)propyltriethoxysilane as a surface modifier for LaF3 nanoparticles in fluoro silicone oil. This modification improved the dispersibility of nanoparticles and exhibited excellent anti-wear properties, suggesting applications in lubrication and wear protection technologies (Hou et al., 2014).

3. Corrosion Protection in Organic Films

Sinapi et al. (2004) investigated the corrosion inhibition properties of organic films incorporating 3-(Heptafluoroisopropoxy)propyltrichlorosilane. This research demonstrated the potential of such films in enhancing the corrosion resistance of brass, indicating its relevance in protective coatings for metal surfaces (Sinapi et al., 2004).

4. Catalysis in Contemporary Agrochemistry

A 2021 study by Gilmour, Martín-Heras, and Daniliuc highlighted the importance of the heptafluoroisopropyl group in contemporary agrochemistry, particularly in insecticides. This study focused on I(I)/I(III) catalysis for synthesizing this group, which could be relevant for the creation of similar compounds with 3-(Heptafluoroisopropoxy)propyltriethoxysilane (Gilmour, Martín-Heras, & Daniliuc, 2021).

5. Surface Modification in Aluminum Alloys

Research by Dun et al. (2018) demonstrated the application of fluorosilane-modified graphene films, which included derivatives of 3-(Heptafluoroisopropoxy)propyltriethoxysilane, in enhancing corrosion resistance on aluminum alloy surfaces. This points to its potential use in protective coatings in various industrial applications (Dun et al., 2018).

Safety And Hazards

When handling 3-(Heptafluoroisopropoxy)propyltriethoxysilane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name |

triethoxy-[3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F7O4Si/c1-4-21-24(22-5-2,23-6-3)9-7-8-20-10(13,11(14,15)16)12(17,18)19/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVIJHAPWYUQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F7O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379273 | |

| Record name | 3-(Heptafluoroisopropoxy)propyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Heptafluoroisopropoxy)propyltriethoxysilane | |

CAS RN |

149838-19-7 | |

| Record name | 3-(Heptafluoroisopropoxy)propyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)